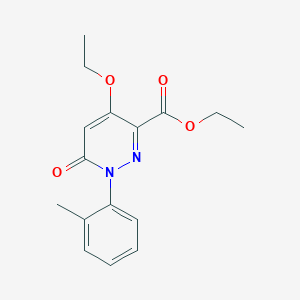

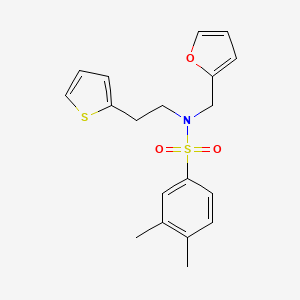

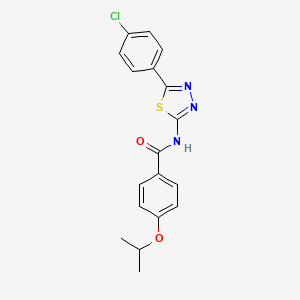

Ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with different starting materials and reaction conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This could include reactions where the compound is a reactant (used up) or a product (created) .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis and Characterization

Ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate is a compound involved in the synthesis and characterization of densely functionalized heterocyclic molecules. It serves as an efficient substrate for electrophilic substitution reactions, leading to the production of pyridazine and fulvene derivatives with azulene frameworks via intramolecular cyclization. These derivatives undergo further transformations through Vilsmeier–Haack, Friedel–Crafts, and Michael addition reactions to yield densely functionalized heterocyclic molecules, indicating its utility in the synthesis of complex organic compounds (Badugu Devendar et al., 2013).

Herbicidal Activities

Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, has demonstrated significant herbicidal activities. This research indicates the potential of ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate-related compounds in agricultural applications, especially as herbicides. Some of these compounds have shown to completely inhibit chlorophyll at low concentrations and exhibit equal or higher herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants (Han Xu et al., 2008).

Antimicrobial and Antioxidant Studies

The synthesis of lignan conjugates via cyclopropanation from ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate derivatives has been investigated for antimicrobial and antioxidant activities. These studies reveal that some synthesized compounds exhibit excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This highlights the compound's relevance in the development of new pharmaceutical agents with potential applications in fighting microbial infections and oxidative stress (K. Raghavendra et al., 2016).

Regioselective Synthesis

Ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate plays a role in the regioselective synthesis of organic compounds. For example, a study on the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation from related substrates demonstrates the compound's utility in facilitating specific chemical transformations, highlighting its importance in the synthesis of regioselective products with potential applications in various fields of chemistry (P. Machado et al., 2011).

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 4-ethoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-4-21-13-10-14(19)18(12-9-7-6-8-11(12)3)17-15(13)16(20)22-5-2/h6-10H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUNSLVULHLEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2727781.png)

![1-Methyl-4-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]pyrazole](/img/structure/B2727783.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylbutylsulfanyl)purine-2,6-dione](/img/structure/B2727785.png)

![Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH](/img/structure/B2727787.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)